N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-4-16-6-5-13-10(16)7-14-12(17)11-8(2)15-9(3)18-11/h5-6H,4,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKONUUALAULBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC(=O)C2=C(N=C(S2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with ethylamine and glyoxal, the imidazole ring is formed through a cyclization reaction.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2,4-dimethylthiazole with appropriate reagents such as α-haloketones.
Coupling Reaction: The imidazole and thiazole intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The carboxamide group can form additional hydrogen bonds, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the specific combination of the imidazole and thiazole rings, which confer distinct electronic properties and reactivity. This combination is less common compared to other heterocyclic compounds, making it a valuable scaffold for developing new chemical entities with potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
